REACTION_CXSMILES
|
O1CCCCC1[O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([F:16])([CH3:15])[CH3:14].C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>CCO>[F:16][C:13]([CH3:15])([CH3:14])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][OH:7] |f:1.2|
|
Name
|
product
|
Quantity
|
3.34 g
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OCCCCCC(C)(C)F
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue, dissolved in EtOAc
|
Type
|
WASH
|
Details
|
was washed with aqueous NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel with 5 to 20% EtOAc-hexane
|
Reaction Time |
41 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CCCCCO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.86 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |